molecular formula C13H14ClN3O3 B2510791 Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1704594-24-0

Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2510791
CAS RN: 1704594-24-0
M. Wt: 295.72
InChI Key: XQGLCQHGQGHHPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting materials such as 2,3-dichloropyridine, which is used in the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate for pesticides . Another synthesis route involves the conversion of ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination to produce ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate . These methods highlight the importance of halogenated intermediates and the use of cyclization reactions in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic data and, in some cases, X-ray diffraction methods. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated, revealing a monoclinic space group and specific geometric parameters . These structural analyses are crucial for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions Analysis

The chemical reactivity of ethyl pyrazole carboxylate derivatives is diverse, with the ability to undergo various reactions such as cyclocondensation, esterification, bromination, and cross-coupling reactions . These reactions are used to modify the core structure and introduce different substituents, which can significantly alter the biological activity and physical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, the introduction of halogen atoms can increase the density and influence the crystal packing of the compounds . The presence of different functional groups also affects the solubility and reactivity, which is important for their application in various biological and industrial processes.

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate and related compounds find application in medicinal chemistry, especially in the synthesis of complex molecules. The pyranopyrimidine core, akin to the structure of Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate, is pivotal for the pharmaceutical industry due to its synthetic versatility and bioavailability. Research highlights the role of hybrid catalysts, including organocatalysts and nanocatalysts, in synthesizing pyranopyrimidine scaffolds, demonstrating the compound's utility in developing lead molecules for medicinal applications (Parmar, Vala, & Patel, 2023).

Advancements in Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine scaffolds, closely related to Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate, have been extensively studied for their therapeutic potentials. These compounds have shown a wide range of medicinal properties, including anti-cancer, anti-inflammatory, and CNS agent activities. The review of synthetic strategies and significant biological properties underscores the potential of this scaffold in drug discovery, indicating a vast scope for medicinal chemists to explore these compounds further (Cherukupalli et al., 2017).

Potential in Optoelectronic Materials

The incorporation of pyrazolo[1,5-a]pyrimidine and similar heterocyclic compounds into π-extended conjugated systems, as exemplified by Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate, is of significant interest for developing novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, highlighting the versatility of these compounds beyond medicinal chemistry into the realm of materials science (Lipunova et al., 2018).

Role in Understanding Plant Defense Mechanisms

Research into the metabolism of compounds like Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate provides insights into plant defense mechanisms against pathogens. Studies suggest that the metabolism associated with such compounds, particularly the proline and pyrroline-5-carboxylate metabolism, plays a crucial role in plant defense, offering a fascinating intersection between organic chemistry and plant science (Qamar, Mysore, & Senthil-Kumar, 2015).

properties

IUPAC Name

ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-3-20-13(19)10-7-15-17-5-4-9(6-11(10)17)16-12(18)8(2)14/h4-8H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGLCQHGQGHHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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